molecular formula C18H19NO3 B034732 ethyl N-benzoylphenylalaninate CAS No. 19817-70-0

ethyl N-benzoylphenylalaninate

Cat. No. B034732
CAS RN: 19817-70-0
M. Wt: 297.3 g/mol
InChI Key: WTVXOKSBXDTJEM-UHFFFAOYSA-N
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Description

Ethyl N-benzoylphenylalaninate is a chemical compound with the CAS Number: 19817-70-0 and a molecular weight of 297.35 . Its IUPAC name is (S)-ethyl 2-benzamido-3-phenylpropanoate .


Molecular Structure Analysis

The molecular formula of ethyl N-benzoylphenylalaninate is C18H19NO3 . It has an average mass of 297.348 Da and a monoisotopic mass of 297.136505 Da .


Physical And Chemical Properties Analysis

Ethyl N-benzoylphenylalaninate has a molecular weight of 297.35 . Other specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Natural Product Chemistry

Ethyl N-benzoylphenylalaninate has been isolated from the stem bark and roots of the tropical shrub Clausena anisata . This plant is widely used in traditional medicine to treat many diseases . The compound was identified through nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (MS) .

Acetylcholinesterase Inhibition

Ethyl N-benzoylphenylalaninate has been found to inhibit acetylcholinesterase (AChE), an enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine . This compound exhibits AChE inhibition, with IC50 values similar to the physostigmine control . This makes it potentially useful in the treatment of diseases like Alzheimer’s, where AChE activity is often elevated .

Antimicrobial Activity

Some research suggests that compounds similar to ethyl N-benzoylphenylalaninate, such as those with weakly electron-donating groups (methyl) at the para position and chloro substitutions, have remarkable antimicrobial activities . While this specific compound hasn’t been tested, it’s possible that it could also exhibit antimicrobial properties.

Antioxidant Activity

Similar compounds have also been screened for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Chelating Activity

In addition to its potential antioxidant activity, similar compounds have been studied for their chelating activity . Chelating agents are capable of binding to and forming several bonds with a single metal ion. They are often used in medicine to remove toxic metals from the body.

Potential Use in Nutrition

The plant from which ethyl N-benzoylphenylalaninate is derived, Clausena anisata, is used as a source of nutrition for cattle, especially during dry seasons . While this doesn’t directly relate to the compound itself, it’s possible that it could contribute to the nutritional value of the plant.

Safety and Hazards

The safety data sheet for ethyl N-benzoylphenylalaninate indicates that it may be harmful if swallowed (H302) and may cause skin irritation (H315) .

Future Directions

While specific future directions for ethyl N-benzoylphenylalaninate are not mentioned in the search results, the field of synthetic chemistry continues to evolve with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These principles could guide future research involving ethyl N-benzoylphenylalaninate.

properties

IUPAC Name

ethyl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVXOKSBXDTJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-3-phenylpropanoate

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